Promurit
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Promurit can be synthesized through a series of chemical reactions involving the diazotization of 3,4-dichloroaniline followed by coupling with thiourea . The reaction typically involves the following steps:
Diazotization: 3,4-dichloroaniline is treated with sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then reacted with thiourea to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Promurit undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of amines.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Promurit has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, particularly in pest control.
Medicine: Explored for its potential therapeutic properties, although its primary use remains in pest control.
Industry: Utilized in the production of rodenticides and other pest control products.
Mechanism of Action
Promurit exerts its effects primarily through its interaction with biological systems. The compound targets specific enzymes and proteins in rodents, disrupting their normal physiological functions and leading to their death . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular respiration and energy production .
Comparison with Similar Compounds
Promurit is unique due to its specific structure and mode of action. Similar compounds include:
3,4-Dichlorophenylhydrazine: Shares the dichlorophenyl group but lacks the triazene and carbothioamide functionalities.
Thiourea: Contains the carbothioamide group but lacks the dichlorophenyl and triazene functionalities.
Chloropromurite: A closely related compound with similar pesticidal properties.
This compound stands out due to its combined structural features and its effectiveness as a rodenticide .
Properties
IUPAC Name |
[(3,4-dichlorophenyl)hydrazinylidene]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N4S/c8-5-2-1-4(3-6(5)9)11-13-12-7(10)14/h1-3H,(H3,10,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQUJWASRWDQOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN=NC(=S)N)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5836-73-7 | |
Record name | Promurit | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5836-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of Promurit's toxicity?
A1: While the precise mechanism remains unclear, research suggests that this compound's toxicity primarily stems from its ability to induce significant pleural effusion and pulmonary edema []. This buildup of fluid around the lungs leads to respiratory distress and ultimately death in affected animals. Additionally, this compound has been shown to inhibit enzymes like tyrosinase and peroxidase, which are involved in vital cellular processes []. This enzyme inhibition likely contributes to its overall toxicity.
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